

IDT307: A Technical Guide to its Function as a Monoamine Transporter Substrate

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Compound of Interest

Compound Name: IDT307

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Introduction

IDT307, also known as APP+, is a fluorescent analog of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). It serves as a valuable tool in neuroscience and pharmacology as a fluorescent substrate for the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Its ability to fluoresce upon cellular uptake allows for the real-time kinetic analysis of transporter activity, making it a powerful probe for high-throughput screening of transporter inhibitors and for studying the regulation of monoamine transporter function. This technical guide provides a comprehensive overview of **IDT307**'s interaction with these transporters, including its transport kinetics and the experimental protocols for their determination.

Core Properties of IDT307

IDT307 is a transportable substrate for DAT, NET, and SERT, as well as for the plasma membrane monoamine transporter (PMAT) and organic cation transporters (OCTs). A key feature of **IDT307** is that it is non-fluorescent in aqueous solution but becomes highly fluorescent upon uptake into cells. This property eliminates the need for wash steps in uptake assays, thereby simplifying experimental procedures and enabling real-time measurements.

Quantitative Data: Transport Kinetics

The interaction of **IDT307** with monoamine transporters can be quantified by its Michaelis-Menten constants, the Michaelis constant (K_m) and the maximum transport velocity (V_{max}). The K_m value represents the substrate concentration at which the transport rate is half of V_{max} , and is an inverse measure of the substrate's affinity for the transporter.

A key study by Divsalar and colleagues (2021) in eLife provides experimentally determined K_m values for **IDT307** (referred to as APP+ in the publication) in human embryonic kidney (HEK293) cells stably expressing the human isoforms of DAT, NET, and SERT.

Transporter	K_m (μM)
Dopamine Transporter (DAT)	27.7 ± 7.1
Norepinephrine Transporter (NET)	37.3 ± 17
Serotonin Transporter (SERT)	32.0 ± 13

Table 1: Michaelis-Menten Constants (K_m) of **IDT307** for Monoamine Transporters. Data extracted from Divsalar et al., eLife, 2021.

The V_{max} , which reflects the maximum rate of transport, is dependent on the expression level of the transporter in the experimental system and is therefore often expressed in relative units (e.g., relative fluorescence units per second). The comparable K_m values across the three transporters indicate that **IDT307** has a similar affinity for DAT, NET, and SERT.

Experimental Protocols

The determination of the kinetic parameters of **IDT307** transport involves measuring the rate of its uptake into cells expressing a specific monoamine transporter at various substrate concentrations.

Key Experimental Method: Fluorescence-Based Uptake Assay in HEK293 Cells

This method, as described in the study by Divsalar et al. (2021), utilizes a combination of whole-cell patch-clamp and epifluorescence microscopy to provide precise control over the cell's membrane potential and to sensitively detect the intracellular accumulation of **IDT307**.

1. Cell Culture and Transfection:

- Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- Cells are stably or transiently transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

2. Electrophysiology and Fluorescence Microscopy Setup:

- Cells are transferred to a recording chamber on an inverted microscope equipped for both whole-cell patch-clamp and epifluorescence microscopy.
- The extracellular solution typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 20 HEPES, and 10 D-glucose, with the pH adjusted to 7.4.
- The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and 5 ATP, with the pH adjusted to 7.2.
- Cells are voltage-clamped at a holding potential of -60 mV.

3. **IDT307** Application and Data Acquisition:

- A range of **IDT307** concentrations (e.g., 0-100 μ M) is prepared in the extracellular solution.
- The different concentrations of **IDT307** are rapidly applied to the clamped cell using a perfusion system.
- The fluorescence of intracellular **IDT307** is excited at ~488 nm and the emission is collected at ~520 nm.
- The rate of increase in intracellular fluorescence, which corresponds to the rate of **IDT307** uptake, is measured for each concentration.

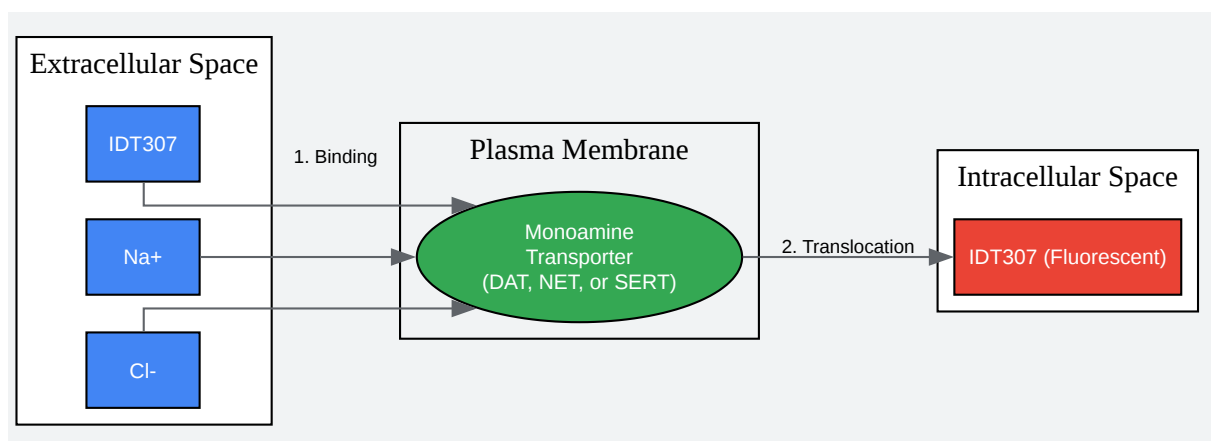
4. Data Analysis:

- The initial rates of uptake (V) are plotted against the corresponding **IDT307** concentrations ([S]).
- The resulting data are fitted to the Michaelis-Menten equation: $V = (V_{\text{max}} * [S]) / (K_m + [S])$ using non-linear regression analysis to determine the values of K_m and V_{max} .

Visualizations

Signaling Pathway: Monoamine Transporter-Mediated Uptake

This diagram illustrates the general mechanism of monoamine transporter function, which is a sodium and chloride-dependent co-transport process.



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Caption: General mechanism of **IDT307** uptake by monoamine transporters.

Experimental Workflow: Determination of K_m and V_{max}

This diagram outlines the key steps involved in the experimental determination of the Michaelis-Menten constants for **IDT307** transport.

Caption: Workflow for determining **IDT307** kinetic constants.

Conclusion

IDT307 is a robust and versatile tool for investigating the function of dopamine, norepinephrine, and serotonin transporters. Its fluorescent properties enable sensitive and real-time measurement of transporter activity. The well-characterized Michaelis-Menten kinetics of **IDT307**, in conjunction with established experimental protocols, provide a solid foundation for its use in basic research and drug discovery applications, facilitating the identification and characterization of novel therapeutic agents targeting the monoamine transport system.

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